molecular formula C13H17ClN2O3 B12861611 2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile

2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile

Cat. No.: B12861611
M. Wt: 284.74 g/mol
InChI Key: CTBMVAXKKVNKJD-UHFFFAOYSA-N
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Description

2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile is an organic compound with a complex structure It features an amino group, a chloropropoxy group, a methoxyethoxy group, and a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile typically involves multiple steps:

    Starting Materials: The synthesis begins with a suitable benzonitrile derivative.

    Substitution Reaction: The benzonitrile derivative undergoes a nucleophilic substitution reaction with 3-chloropropanol to introduce the chloropropoxy group.

    Etherification: The intermediate product is then subjected to an etherification reaction with 2-methoxyethanol to introduce the methoxyethoxy group.

    Amination: Finally, the compound undergoes an amination reaction to introduce the amino group at the desired position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlling temperature and pressure to favor desired reactions.

    Purification: Employing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chloropropoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Oxidation typically yields oxides or hydroxylated derivatives.

    Reduction: Reduction of the nitrile group results in primary amines.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound may be utilized in the development of novel materials with specific properties.

    Biological Studies: Researchers may study its interactions with biological molecules to understand its potential biological activities.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

    Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or activating their function.

    Receptor Interaction: It may interact with cell surface receptors, triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(3-chloropropoxy)benzonitrile: Lacks the methoxyethoxy group.

    2-Amino-5-(2-methoxyethoxy)benzonitrile: Lacks the chloropropoxy group.

    4-(3-Chloropropoxy)-5-(2-methoxyethoxy)benzonitrile: Lacks the amino group.

Uniqueness

2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile is unique due to the presence of all three functional groups (amino, chloropropoxy, and methoxyethoxy) on the benzonitrile core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

2-amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile

InChI

InChI=1S/C13H17ClN2O3/c1-17-5-6-19-12-7-10(9-15)11(16)8-13(12)18-4-2-3-14/h7-8H,2-6,16H2,1H3

InChI Key

CTBMVAXKKVNKJD-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C(=C1)C#N)N)OCCCCl

Origin of Product

United States

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